molecular formula C16H23N5 B6318208 Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine CAS No. 179056-45-2

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine

Cat. No.: B6318208
CAS No.: 179056-45-2
M. Wt: 285.39 g/mol
InChI Key: ZFWISIVJPXYITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine typically involves the reaction of 2-methyl-2H-tetrazole-5-carbaldehyde with cycloheptylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and minimizing waste, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[[3-(2-methyltetrazol-5-yl)phenyl]methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-21-19-16(18-20-21)14-8-6-7-13(11-14)12-17-15-9-4-2-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWISIVJPXYITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC(=C2)CNC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.